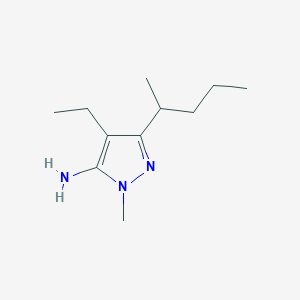

4-Ethyl-1-methyl-3-(pentan-2-yl)-1h-pyrazol-5-amine

CAS No.:

Cat. No.: VC18249560

Molecular Formula: C11H21N3

Molecular Weight: 195.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21N3 |

|---|---|

| Molecular Weight | 195.30 g/mol |

| IUPAC Name | 4-ethyl-2-methyl-5-pentan-2-ylpyrazol-3-amine |

| Standard InChI | InChI=1S/C11H21N3/c1-5-7-8(3)10-9(6-2)11(12)14(4)13-10/h8H,5-7,12H2,1-4H3 |

| Standard InChI Key | IVEKOIDZNOSDNV-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)C1=NN(C(=C1CC)N)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms—substituted at positions 1, 3, and 4. Key structural attributes include:

-

Position 1: Methyl group ().

-

Position 3: Pentan-2-yl group ().

-

Position 4: Ethyl group ().

-

Position 5: Primary amine ().

The IUPAC name, 4-ethyl-2-methyl-5-pentan-2-ylpyrazol-3-amine, reflects this substitution pattern .

Physicochemical Characteristics

The branched pentan-2-yl group introduces steric hindrance, influencing reactivity and solubility. The amine group at position 5 enhances hydrogen-bonding capacity, critical for molecular interactions .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically involves multi-step alkylation and cyclization processes:

-

Core Formation: Condensation of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions to form the pyrazole ring .

-

N1-Methylation: Treatment with methyl halides (e.g., ) in polar aprotic solvents like DMF at 60–80°C.

-

C3 and C4 Functionalization: Sequential alkylation using pentan-2-yl bromide and ethyl bromide, often catalyzed by palladium or copper complexes .

Example Protocol (Adapted from Vulcanchem):

-

Step 1: React hydrazine hydrate with ethyl acetoacetate in ethanol under reflux to form 3-methyl-1H-pyrazol-5-amine.

-

Step 2: Alkylate with methyl iodide in DMF at 70°C to install the N1-methyl group.

-

Step 3: Introduce the pentan-2-yl group via nucleophilic substitution using pentan-2-yl bromide and .

-

Step 4: Ethyl group incorporation via Friedel-Crafts alkylation with ethyl chloride .

Advanced Methodologies

Recent advances leverage transition metal-catalyzed reactions:

-

Rh(III)-Catalyzed Annulation: Enables [5+1] cyclization with alkynoates to form pyrazoloquinazolines, enhancing regioselectivity .

-

Vilsmeier-Haack Reaction: Converts hydrazones to 4-formyl pyrazoles, facilitating further functionalization .

Chemical Reactivity and Applications

Reaction Pathways

The compound participates in reactions typical of pyrazoles and amines:

-

Nucleophilic Substitution: The amine group reacts with electrophiles (e.g., acyl chlorides) to form amides .

-

Electrophilic Addition: The pyrazole ring undergoes halogenation or nitration at position 4 .

-

Condensation Reactions: Forms Schiff bases with aldehydes, useful in coordination chemistry .

Industrial and Pharmaceutical Applications

| Application Area | Example Use Case | Source |

|---|---|---|

| Medicinal Chemistry | α-Glucosidase inhibition (IC₅₀ ~34 µM) | Nature |

| Agrochemicals | Pesticide intermediate | CymitQuimica |

| Coordination Chemistry | Metal ligand synthesis | PMC |

Notable Analogs:

-

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine: Exhibits antimicrobial activity (MIC: 8–32 µg/mL) .

-

Pyrazolo[1,5-a]pyrimidines: Demonstrated antitumor activity against CaCO-2 cells .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

-

Bacterial Growth Inhibition: Analogous compounds like 5-(4-chlorophenyl)-2-methylpyrazol-3-amine show against S. aureus .

-

Fungal Targets: Pyrazole-carboxamides exhibit antifungal activity against C. albicans () .

Research Gaps and Future Directions

Unresolved Challenges

-

Stereochemical Control: Asymmetric synthesis of the pentan-2-yl group remains underdeveloped .

-

Biological Profiling: Limited data on pharmacokinetics (e.g., ADME properties) and in vivo efficacy .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume